molecular formula C23H21BrN2O4 B265492 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

カタログ番号 B265492
分子量: 469.3 g/mol
InChIキー: UVPLNGFZTMLTFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BDP-9066, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-9066 is a small molecule inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and its client proteins. Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of client proteins, including many oncogenic proteins. Inhibition of Hsp90 has emerged as a promising strategy for cancer therapy, and BDP-9066 has shown promising results in preclinical studies.

作用機序

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves inhibition of the protein-protein interaction between Hsp90 and its client proteins. Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of client proteins, including many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in the inhibition of tumor growth and proliferation (7). 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to bind to the ATP-binding pocket of Hsp90, thereby preventing the binding of ATP and destabilizing the Hsp90-client protein complex (8).
Biochemical and Physiological Effects:
4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models (9). 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses (10). In addition to its anticancer effects, 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammatory disorders (11,12). These findings suggest that 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one may have broad therapeutic potential.

実験室実験の利点と制限

One of the advantages of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its specificity for Hsp90, which reduces the potential for off-target effects. In addition, 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has shown promising results in preclinical models of cancer, suggesting that it may have potential as a novel anticancer agent. However, there are also limitations to the use of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments. For example, the synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is complex and time-consuming, which may limit its availability for research purposes. In addition, further studies are needed to determine the optimal dosing and treatment regimens for 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in different cancer types.

将来の方向性

There are several future directions for the research and development of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the evaluation of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in clinical trials to determine its safety and efficacy in humans. In addition, further studies are needed to determine the optimal dosing and treatment regimens for 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in different cancer types. Finally, the potential therapeutic applications of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as neurodegenerative diseases and inflammatory disorders, should be further explored.
References:
1. Zhang Y, et al. Bioorg Med Chem Lett. 2014;24(16):3814-7.
2. Li J, et al. Cancer Lett. 2017;400:97-107.
3. Li J, et al. J Hematol Oncol. 2016;9(1):97.
4. Zhang Y, et al. Oncotarget. 2017;8(2):2386-98.
5. Li J, et al. Oncotarget. 2016;7(44):71581-92.
6. Li J, et al. Cancer Chemother Pharmacol. 2017;79(3):499-508.
7. Neckers L, Workman P. Nat Rev Cancer. 2012;12(12):931-42.
8. Zhang Y, et al. Biochem Biophys Res Commun. 2015;459(1):47-53.
9. Zhang Y, et al. Eur J Pharm Sci. 2017;98:1-9.
10. Li J, et al. Toxicol Appl Pharmacol. 2017;334:1-10.
11. Zhang Y, et al. Neurosci Lett. 2016;623:1-6.
12. Li J, et al. Int Immunopharmacol. 2017;43:1-8.

合成法

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting from commercially available starting materials. The detailed synthesis route has been described in the literature (1). Briefly, the synthesis involves the condensation of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one with N,N-dimethylaminoethyl chloride hydrochloride in the presence of a base, followed by hydrolysis and cyclization to obtain 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The synthesis has been optimized to achieve high yields and purity of the final product.

科学的研究の応用

4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer (2,3). 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors) in cancer cells (4). In addition, 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as paclitaxel and cisplatin (5,6). These findings suggest that 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one may have potential as a novel anticancer agent.

特性

製品名

4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

分子式

C23H21BrN2O4

分子量

469.3 g/mol

IUPAC名

3-(1-benzofuran-2-carbonyl)-2-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C23H21BrN2O4/c1-25(2)11-12-26-20(14-7-9-16(24)10-8-14)19(22(28)23(26)29)21(27)18-13-15-5-3-4-6-17(15)30-18/h3-10,13,20,28H,11-12H2,1-2H3

InChIキー

UVPLNGFZTMLTFR-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)Br

正規SMILES

C[NH+](C)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。